3-[(4-Methylphenyl)thio]-5-nitroaniline
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Overview
Description
3-[(4-Methylphenyl)thio]-5-nitroaniline is an organic compound with the molecular formula C₁₃H₁₂N₂O₂S and a molecular weight of 260.32 g/mol . This compound is characterized by the presence of a nitro group (-NO₂) and an aniline group (-NH₂) attached to a benzene ring, along with a thioether linkage (-S-) connecting a methylphenyl group . It is primarily used in scientific research and has various applications in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)thio]-5-nitroaniline typically involves the nitration of 3-[(4-Methylphenyl)thio]aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product . The final product is purified through recrystallization or chromatography techniques to meet the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)thio]-5-nitroaniline undergoes various chemical reactions, including:
Substitution: The aniline group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, acidic conditions
Substitution: Acyl chlorides, alkyl halides, Lewis acids as catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: 3-[(4-Methylphenyl)thio]-5-aminoaniline
Substitution: Acylated or alkylated derivatives of this compound
Scientific Research Applications
3-[(4-Methylphenyl)thio]-5-nitroaniline is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)thio]-5-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the aniline group can form hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methylphenyl)thio]aniline
- 3-[(4-Methylphenyl)thio]-5-aminoaniline
- 3-[(4-Methylphenyl)thio]-4-nitroaniline
Uniqueness
3-[(4-Methylphenyl)thio]-5-nitroaniline is unique due to the presence of both a nitro group and a thioether linkage, which confer distinct chemical reactivity and biological activity . The combination of these functional groups allows for diverse applications in research and industry, making it a valuable compound for various scientific studies .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-5-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-2-4-12(5-3-9)18-13-7-10(14)6-11(8-13)15(16)17/h2-8H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHRWSHZTLQPLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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